N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-((4-fluorophenyl)thio)acetamide

Description

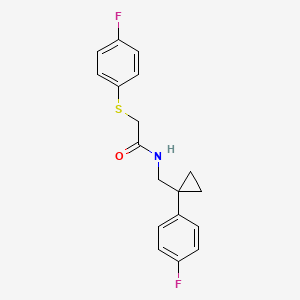

N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic acetamide derivative featuring a cyclopropylmethyl group substituted with a 4-fluorophenyl ring and a thioether-linked 4-fluorophenyl moiety. Key structural attributes include:

- Cyclopropylmethyl backbone: Enhances steric rigidity and metabolic stability compared to linear alkyl chains.

- Dual 4-fluorophenyl groups: Fluorine atoms improve lipophilicity and bioavailability while modulating electronic properties.

- Thioacetamide linkage: The sulfur atom may influence redox properties and hydrogen-bonding interactions.

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NOS/c19-14-3-1-13(2-4-14)18(9-10-18)12-21-17(22)11-23-16-7-5-15(20)6-8-16/h1-8H,9-12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEYMHQMTXHRDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)CSC2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-((4-fluorophenyl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group and fluorinated phenyl rings, which are known to influence its biological activity. The molecular formula is , with a molecular weight of approximately 314.36 g/mol. The presence of the fluorine atom is significant as it can enhance lipophilicity and metabolic stability.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its effects on cancer cell lines and its mechanism of action.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins and activation of caspases .

Table 1: Antitumor Activity Comparison

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 1.61 | Jurkat | Bcl-2 inhibition |

| Compound B | 1.98 | A-431 | Caspase activation |

| This compound | TBD | TBD | TBD |

The proposed mechanism involves interaction with specific protein targets that regulate cell survival and proliferation. Notably, the compound may act as a covalent inhibitor, targeting cysteine residues in proteins critical for cell signaling pathways associated with cancer progression .

Case Studies

In one study, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent response leading to significant cell death at higher concentrations. The study utilized both in vitro assays and in vivo models to confirm the efficacy of the compound.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl rings significantly impact biological activity. For example, the introduction of electron-withdrawing groups like fluorine enhances potency by increasing binding affinity to target proteins .

Table 2: SAR Analysis

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased potency |

| Cyclopropyl Group | Enhanced selectivity |

| Thioacetamide Group | Improved solubility |

Comparison with Similar Compounds

Backbone Modifications

Substituent Effects

- Dual 4-Fluorophenyl Groups: Unlike mono-fluorinated analogs (), the target’s dual fluorine atoms may enhance π-π stacking with aromatic residues in enzyme active sites, as seen in kinase inhibitors (cf. ) .

- Quinazolinone vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.